2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring fused with a triazole and azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with triazole derivatives under controlled conditions . The reaction conditions often involve the use of catalysts such as zinc oxide nanoparticles and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be modified.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Triazole derivatives: Known for their antimicrobial and anticancer properties.
Azetidine derivatives: Studied for their potential in medicinal chemistry.
Uniqueness
What sets 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole apart is its unique combination of three distinct heterocyclic rings, which may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(15-17-12-3-1-2-4-14(12)23-15)20-7-11(8-20)21-9-13(18-19-21)10-5-6-10/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWFAADDVAAZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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